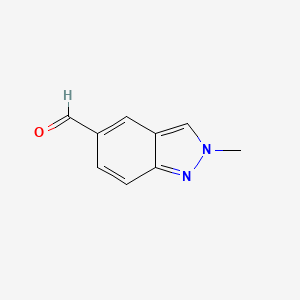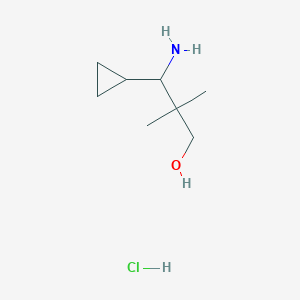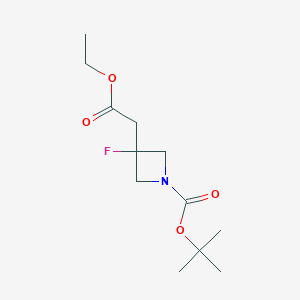
2-Metil-2H-indazol-5-carbaldehído
Descripción general
Descripción
2-Methyl-2H-indazole-5-carbaldehyde is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Aplicaciones Científicas De Investigación
2-Methyl-2H-indazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
2-Methyl-2H-indazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of 2-Methyl-2H-indazole-5-carbaldehyde on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Methyl-2H-indazole-5-carbaldehyde can affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-5-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the aldehyde group can form Schiff bases with lysine residues in proteins, altering their structure and function. This interaction can result in the inhibition of enzyme activity, as seen with certain oxidoreductases. Additionally, 2-Methyl-2H-indazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2H-indazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Methyl-2H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-Methyl-2H-indazole-5-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 2-Methyl-2H-indazole-5-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation can be influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-5-carbaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of 2-Methyl-2H-indazole-5-carbaldehyde is essential for elucidating its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-5-carbaldehyde typically involves the cyclization of 2-azidobenzaldehydes and amines. This process can be facilitated by transition metal catalysts or reductive cyclization reactions. The reaction conditions often require specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-Methyl-2H-indazole-5-carbaldehyde involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2H-indazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2H-indazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-Methyl-2H-indazole-5-carbaldehyde is similar to other indazole derivatives, such as 2-Methyl-2H-indazole-3-carbaldehyde and 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. it is unique in its structure and potential applications. The presence of the carbaldehyde group at the 5-position distinguishes it from other indazole derivatives and contributes to its distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
2-methylindazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFYSGYGXMOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)








![tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B1529476.png)


![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)
